molecular formula C6H7ClN2O4S B2956906 {[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid CAS No. 1006468-71-8

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid

Cat. No.: B2956906
CAS No.: 1006468-71-8
M. Wt: 238.64
InChI Key: DTPFLEUTCKQDIW-UHFFFAOYSA-N
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Description

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid is a pyrazole-derived compound featuring a sulfonylmethyl bridge connecting the pyrazole ring to an acetic acid moiety. The pyrazole core is substituted with a chlorine atom at the 4-position, while the sulfonyl group enhances the compound's electron-withdrawing properties, increasing the acidity of the acetic acid group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c7-5-1-8-9(2-5)4-14(12,13)3-6(10)11/h1-2H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPFLEUTCKQDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CS(=O)(=O)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid typically involves the reaction of 4-chloro-1H-pyrazole with a sulfonylating agent, followed by the introduction of the acetic acid moiety. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the sulfonylation reaction. The reaction is usually carried out under mild conditions to prevent decomposition of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro group on the pyrazole ring may enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid (Target) 4-Cl, sulfonylmethyl-acetic acid C₇H₇ClN₂O₄S ~250.52 High acidity, metabolic stability
{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid 3,5-diMe, 4-Cl, sulfonylmethyl-acetic acid C₈H₁₁ClN₂O₄S 266.70 Increased lipophilicity due to methyl groups
{4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid 4-Cl, 3-NO₂, acetic acid C₅H₄ClN₃O₄ 205.55 Higher acidity (nitro group), lower stability
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid 4-Me, acetic acid C₆H₈N₂O₂ 140.14 Simpler structure, lower molecular weight
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid 1-Me, 4-Cl, acetic acid C₆H₇ClN₂O₂ 174.59 Reduced electron-withdrawing effects
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid Aromatic substituents (Ph, 4-Cl-Ph), acetic acid C₁₇H₁₃ClN₂O₂ 312.76 Enhanced lipophilicity, potential drug lead

Functional Group Impact on Properties

  • Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound provides stronger electron-withdrawing effects compared to nitro-substituted analogs (e.g., {4-chloro-3-nitro-1H-pyrazol-1-yl}acetic acid), resulting in higher acidity (pKa ~1–2) and improved chemical stability .
  • Methyl Additions : Derivatives with methyl groups (e.g., {[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid) exhibit increased steric bulk and lipophilicity, which may alter binding affinities in target proteins .

Research Findings and Data

  • Acidity : The sulfonyl group lowers the pKa of the acetic acid group by ~1–2 units compared to methyl- or nitro-substituted analogs .
  • Solubility : The target compound exhibits moderate water solubility (~2–5 mg/mL), outperforming aromatic analogs (e.g., 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid) but lagging behind nitro-substituted derivatives due to polarity differences .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~150–160°C, consistent with sulfonyl-containing pyrazoles .

Biological Activity

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by various studies and findings.

  • Molecular Formula : C₆H₇ClN₂O₄S
  • Molar Mass : 238.65 g/mol
  • CAS Number : 1006468-71-8

The structure of this compound includes a chloro-substituted pyrazole ring and a sulfonyl group linked to acetic acid, which contributes to its reactivity and biological potential .

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure exhibit various biological activities:

  • Anticancer Activity :
    • Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have demonstrated that compounds with pyrazole moieties can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic gene expression .
    • Notably, this compound has been investigated for its ability to inhibit tumor cell proliferation in vitro.
  • Antibacterial Properties :
    • The compound has been evaluated for its antibacterial activity against several bacterial strains. Pyrazole derivatives are known to exhibit significant antibacterial effects, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Research suggests that compounds similar to this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

A study focused on the synthesis and biological evaluation of pyrazole derivatives highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Cell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-231 (Breast)20.05Induction of apoptosis via BAX/Bcl-2 modulation
HEPG-2 (Liver)32.09Cell cycle arrest and increased caspase activity
HCT-116 (Colon)15.30Downregulation of anti-apoptotic genes

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing {[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid?

Answer:
A plausible synthesis involves sequential functionalization of the pyrazole core. First, the 4-chloro-1H-pyrazole is alkylated at the 1-position with a methyl group bearing a sulfonyl precursor (e.g., chloromethyl sulfonyl chloride). Subsequent oxidation (if needed) and coupling to an acetic acid moiety can be achieved via nucleophilic substitution or ester hydrolysis. A related procedure for sulfonyl-containing pyrazoles uses reflux in xylene with chloranil as an oxidizing agent, followed by NaOH treatment and recrystallization from methanol for purification . Triethylamine is often employed as a base to neutralize HCl byproducts during chloroacetylations in similar reactions .

(Advanced) How can X-ray crystallography resolve structural ambiguities in sulfonyl-pyrazole derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination. For example, sulfonamide-pyrazole analogs have been resolved with R-factors <0.05, confirming bond lengths, angles, and supramolecular interactions like hydrogen bonding . Key steps include:

  • Data collection using APEX2 or SAINT.
  • Absorption correction via SADABS.
  • Refinement against high-resolution data to resolve disorder in sulfonyl or acetic acid groups.
    This method is particularly effective for distinguishing regioisomers or validating sulfonyl group orientation .

(Basic) Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FT-IR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.
  • NMR :
    • ¹H NMR: Pyrazole protons (δ 7.5–8.5 ppm), methylsulfonyl (δ 3.0–3.5 ppm), and acetic acid protons (δ 2.5–3.0 ppm).
    • ¹³C NMR: Sulfonyl carbon (δ ~55 ppm), carboxylic acid carbon (δ ~170 ppm).
  • Elemental Analysis : Validates purity and empirical formula .

(Advanced) How can conflicting spectral and crystallographic data be reconciled during structural analysis?

Answer:
Discrepancies (e.g., unexpected NOEs in NMR vs. SCXRD bond lengths) require cross-validation:

  • DFT Calculations : Compare experimental NMR/IR with computed spectra to identify conformational flexibility .
  • Twinned Data Refinement : For crystals with twinning, SHELXL’s TWIN command refines occupancy and orientation matrices .
  • Synchrotron Radiation : High-flux X-rays improve resolution for small or weakly diffracting crystals .

(Basic) What reaction conditions optimize sulfonylation in pyrazole derivatives?

Answer:

  • Solvent : High-boiling solvents (e.g., xylene) enable reflux for prolonged sulfonylation .
  • Base : Triethylamine or NaHCO₃ neutralizes acidic byproducts .
  • Temperature : 80–120°C ensures complete reaction while avoiding decomposition.
  • Purification : Sequential washes with NaOH (to remove unreacted acid) and recrystallization from methanol/water mixtures .

(Advanced) How does the sulfonyl group’s electronic nature influence derivatization reactions?

Answer:
The electron-withdrawing sulfonyl group:

  • Activates Pyrazole Ring : Enhances electrophilic substitution at the 4-position via meta-directing effects.
  • Stabilizes Intermediates : Facilitates nucleophilic attack on the acetic acid moiety (e.g., esterification or amidation).
  • Modulates Reactivity : Reduces basicity of the pyrazole nitrogen, affecting coordination in metal complexes .

(Basic) What purification strategies are recommended post-synthesis?

Answer:

  • Recrystallization : Methanol/water or ethyl acetate/hexane mixtures yield high-purity crystals .
  • Column Chromatography : Silica gel with gradients of ethyl acetate in hexane separates sulfonyl/acetic acid byproducts .
  • Acid-Base Extraction : Utilizes the carboxylic acid’s solubility in aqueous NaOH .

(Advanced) What computational approaches support conformational analysis of this compound?

Answer:

  • DFT (B3LYP/6-311++G(d,p)) : Predicts optimized geometry, vibrational frequencies, and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulates solvation effects on sulfonyl group orientation.
  • Docking Studies : Models interactions with biological targets (e.g., enzymes) based on sulfonyl and acetic acid pharmacophores .

(Basic) What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl group.
  • Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the acetic acid moiety.
  • Temperature : –20°C for long-term storage; room temperature is acceptable for short-term use .

(Advanced) How can structure-activity relationships (SAR) guide functionalization of this scaffold?

Answer:

  • Sulfonyl Modifications : Replace methylsulfonyl with aryl/heteroaryl groups to modulate electron density and bioactivity .
  • Acetic Acid Bioisosteres : Substitute with tetrazole or phosphonate to enhance metabolic stability .
  • Pyrazole Halogenation : Introduce fluorine at the 4-position to improve pharmacokinetic properties .

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